1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE
Description
1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a tetrahydrofuran moiety
Properties
IUPAC Name |
1-[6-methyl-4-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15-19(16(2)27)20(23-22(30)26(15)17-7-4-3-5-8-17)24-10-12-25(13-11-24)21(28)18-9-6-14-29-18/h3-5,7-8,18H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTUVXRREGKHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4CCCO4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the tetrahydrofuran group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and is known for its neurotoxic effects, particularly in inducing Parkinson’s disease-like symptoms.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
1-{6-METHYL-1-PHENYL-4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL}-1-ETHANONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
